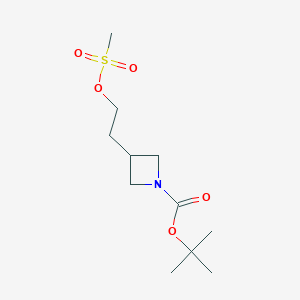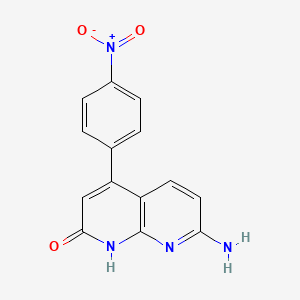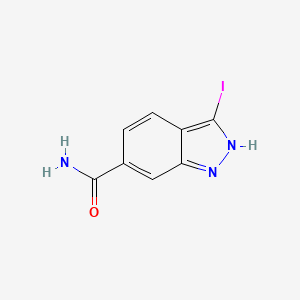
tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C11H21NO5S. It is a white to light yellow powder or crystalline solid. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinecarboxylate with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the methylsulfonyl group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can yield amine derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and spirocycles .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can be used as a substrate or inhibitor in enzymatic assays .
Medicine: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various drugs. It is particularly useful in the development of antiviral and anticancer agents .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is used as a precursor for the synthesis of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- tert-Butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylate
- tert-Butyl 2-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
Comparison: tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C11H21NO5S |
|---|---|
Poids moléculaire |
279.36 g/mol |
Nom IUPAC |
tert-butyl 3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO5S/c1-11(2,3)17-10(13)12-7-9(8-12)5-6-16-18(4,14)15/h9H,5-8H2,1-4H3 |
Clé InChI |
JVIDYAXZPMXQIF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)CCOS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11841992.png)

![4-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11841997.png)
![Ethanone, 1-[3,4-bis(acetyloxy)-2-naphthalenyl]-](/img/structure/B11841998.png)



![3-(3,5-Dimethylphenyl)-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11842032.png)

